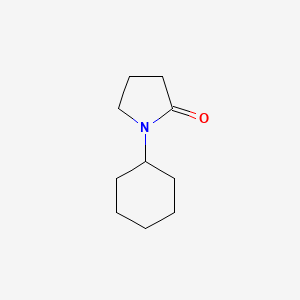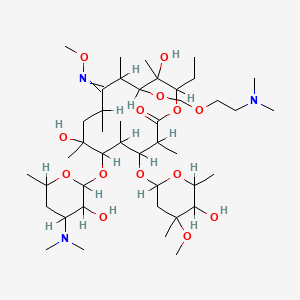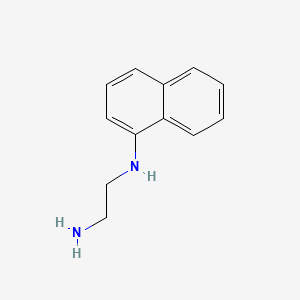
N-(1-萘基)乙二胺
概述
描述
N1-(naphthalen-1-yl)ethane-1,2-diamine is an organic compound with the molecular formula C12H14N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a naphthyl group. This compound is known for its applications in various chemical reactions and its role as a reagent in analytical chemistry .
科学研究应用
N1-(naphthalen-1-yl)ethane-1,2-diamine is widely used in scientific research due to its versatility:
安全和危害
“N-(1-Naphthyl)ethylenediamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
未来方向
作用机制
The mechanism by which N1-(naphthalen-1-yl)ethane-1,2-diamine exerts its effects involves its ability to act as a bidentate ligand, forming coordination compounds with metals. This property is due to the presence of two amine groups that can coordinate with metal ions . The compound’s molecular targets and pathways include its interaction with metal ions to form stable complexes, which are useful in various analytical and synthetic applications .
生化分析
Biochemical Properties
N-(1-Naphthyl)ethylenediamine plays a significant role in biochemical reactions, particularly in the detection of nitrites. It interacts with nitrite ions to form a diazonium compound, which subsequently couples with another molecule to produce a colored azo compound. This reaction is the basis of the Griess test, widely used for the quantitative analysis of nitrites in biological samples . Additionally, N-(1-Naphthyl)ethylenediamine can act as a bidentate ligand, forming coordination compounds with metals such as platinum .
Cellular Effects
N-(1-Naphthyl)ethylenediamine influences various cellular processes, particularly those involving nitrite metabolism. In cells, it reacts with nitrite ions to form colored azo compounds, which can be detected spectrophotometrically. This reaction is crucial for monitoring nitrite levels in biological samples, including blood and tissue extracts . The compound’s interaction with nitrites can also impact cellular signaling pathways and gene expression related to nitric oxide metabolism.
Molecular Mechanism
At the molecular level, N-(1-Naphthyl)ethylenediamine exerts its effects through diazonium coupling reactions. When nitrite ions are present, they react with N-(1-Naphthyl)ethylenediamine to form a diazonium compound. This intermediate then couples with another molecule, such as sulfanilamide, to produce a colored azo compound . This mechanism is the foundation of the Griess test, allowing for the sensitive detection of nitrites in various samples.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-Naphthyl)ethylenediamine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . In in vitro studies, the formation of colored azo compounds can be monitored over time to assess the stability and reactivity of N-(1-Naphthyl)ethylenediamine.
Dosage Effects in Animal Models
The effects of N-(1-Naphthyl)ethylenediamine in animal models can vary with different dosages. At low doses, the compound is effective in detecting nitrites without causing significant toxicity. At high doses, it may exhibit toxic effects, including irritation and potential disruption of cellular functions . It is essential to determine the appropriate dosage to balance sensitivity and safety in experimental settings.
Metabolic Pathways
N-(1-Naphthyl)ethylenediamine is involved in metabolic pathways related to nitrite metabolism. It interacts with nitrite ions to form diazonium compounds, which then couple with other molecules to produce colored azo compounds . This reaction is crucial for the quantitative analysis of nitrites in biological samples, providing insights into metabolic flux and nitrite levels.
Transport and Distribution
Within cells and tissues, N-(1-Naphthyl)ethylenediamine is transported and distributed based on its interactions with nitrite ions. The compound readily diffuses into cells, where it reacts with nitrites to form colored azo compounds . This reaction facilitates the detection and quantification of nitrites in various biological samples, including blood and tissue extracts.
Subcellular Localization
N-(1-Naphthyl)ethylenediamine’s subcellular localization is primarily determined by its interaction with nitrite ions. The compound is distributed throughout the cytoplasm, where it reacts with nitrites to form diazonium compounds . These intermediates then couple with other molecules to produce colored azo compounds, allowing for the detection of nitrites at the subcellular level.
准备方法
Synthetic Routes and Reaction Conditions
N1-(naphthalen-1-yl)ethane-1,2-diamine can be synthesized through the reaction of 1-naphthylamine with 2-chloroethanamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . Another method involves the reaction of 1-bromonaphthalene with ethylenediamine, followed by recrystallization from hydrochloric acid .
Industrial Production Methods
Industrial production of N1-(naphthalen-1-yl)ethane-1,2-diamine often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
N1-(naphthalen-1-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can participate in substitution reactions, where the naphthyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthyl derivatives .
相似化合物的比较
Similar Compounds
Ethylenediamine: A simpler analog without the naphthyl group.
1-Naphthylamine: Lacks the ethylenediamine moiety.
N1,N1-Diethyl-N2-(naphthalen-1-yl)ethane-1,2-diamine: A derivative with additional ethyl groups on the nitrogen atoms.
Uniqueness
N1-(naphthalen-1-yl)ethane-1,2-diamine is unique due to its combination of the naphthyl group and ethylenediamine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific coordination chemistry and analytical capabilities .
属性
IUPAC Name |
N'-naphthalen-1-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,8-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULAJYZBOLVQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1465-25-4 (di-hydrochloride) | |
| Record name | N-(1-Naphthyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043744 | |
| Record name | N-(1-Naphthyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-yellow viscous liquid; [Merck Index] | |
| Record name | N-(1-Naphthyl)ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15730 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
551-09-7 | |
| Record name | N-(1-Naphthyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Naphthyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-1-naphthalenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(1-Naphthyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-naphthyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-1-NAPHTHYLETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02X37521XE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Q & A
Q1: What is the primary application of N-(1-Naphthyl)ethylenediamine dihydrochloride in analytical chemistry?
A1: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) is widely used as a chromogenic reagent for the spectrophotometric determination of nitrite ions in various matrices, including water, soil, food, and biological samples. [, , , , , , ]. This application stems from its ability to participate in a diazotization-coupling reaction with nitrite, forming a colored azo dye detectable by spectrophotometry.
Q2: Can you elaborate on the mechanism of nitrite detection using N-(1-Naphthyl)ethylenediamine dihydrochloride?
A2: The detection of nitrite with NED involves a two-step process known as the Griess reaction. First, nitrite reacts with an aromatic amine, typically sulfanilamide, under acidic conditions to form a diazonium salt. This diazonium salt then reacts with NED, acting as a coupling agent, to produce a colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of nitrite in the sample. [, , , , ].
Q3: What are the advantages of using a composite reagent containing N-(1-Naphthyl)ethylenediamine dihydrochloride for nitrite determination?
A4: Composite reagents containing NED, the diazotizable amine (e.g., sulfanilamide), and the required acid offer several advantages. They simplify the analytical procedure, reduce the risk of errors, and improve reproducibility by ensuring the correct stoichiometry and optimal reaction conditions. [].
Q4: Are there any challenges or limitations associated with using N-(1-Naphthyl)ethylenediamine dihydrochloride in nitrite determination?
A5: Some substances, like ascorbic acid, can interfere with nitrite determination using NED by reacting with nitrite and reducing the color yield. [, ]. This interference can be mitigated by using appropriate sample preparation techniques or by employing alternative extraction methods, such as enzymatic treatment with ascorbate oxidase. [].
Q5: How does pH affect the reaction of N-(1-Naphthyl)ethylenediamine dihydrochloride with the diazotized amine in nitrite determination?
A6: The diazotization-coupling reaction is pH-dependent. While a slightly acidic medium is optimal for diazonium salt formation, a higher pH is favorable for the subsequent coupling reaction with NED. Therefore, pH control is crucial for achieving accurate and reliable results. [, , ].
Q6: What is the role of matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI IMS) in studying glucose metabolism in the ocular lens, and how is N-(1-Naphthyl)ethylenediamine dihydrochloride involved?
A7: MALDI IMS provides spatially resolved information on the distribution of glucose metabolites in the lens. NEDC serves as a matrix in MALDI IMS, facilitating the ionization and detection of these metabolites with high sensitivity. []. The technique helps understand metabolic processes related to diabetic cataract formation.
Q7: Can N-(1-Naphthyl)ethylenediamine dihydrochloride be used for analyzing other compounds besides nitrite?
A8: Yes, NED can be used to determine other analytes that can undergo diazotization-coupling reactions. For example, it has been employed in the analysis of pharmaceuticals like cefixime and ceftazidime, where the drug is diazotized and then coupled with NED for spectrophotometric detection. [, ].
Q8: How is N-(1-Naphthyl)ethylenediamine dihydrochloride used in thin-layer chromatography?
A9: NED is used as a visualizing agent in thin-layer chromatography (TLC) for detecting amines. After separating the amines on a TLC plate, spraying with a solution containing a diazonium salt (like Fast Black K salt) followed by NED can lead to the formation of colored spots, allowing for the visualization and identification of different amine compounds. [].
Q9: What is the molecular formula and weight of N-(1-Naphthyl)ethylenediamine dihydrochloride?
A9: The molecular formula of N-(1-Naphthyl)ethylenediamine dihydrochloride is C12H16N2 • 2HCl, and its molecular weight is 261.18 g/mol.
Q10: What spectroscopic techniques are commonly used to characterize N-(1-Naphthyl)ethylenediamine dihydrochloride and its derivatives?
A10: Common spectroscopic techniques used to characterize NED and its derivatives include:
- FT-IR Spectroscopy: Provides information about the functional groups present in the molecule, such as N-H, C-H, and C-N bonds. [, ].
- NMR Spectroscopy (1H and 31P): Useful for determining the structure and purity of the compound and analyzing the substitution patterns in cyclotriphosphazene derivatives. [, ].
- Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the compound and its derivatives. [, ].
Q11: Has N-(1-Naphthyl)ethylenediamine dihydrochloride been explored in the context of cyclochlorotriphosphazene chemistry?
A12: Yes, research has explored using NED as a reagent in reactions with cyclochlorotriphosphazene (N3P3Cl6). These reactions aim to substitute chlorine atoms with NED, yielding partially or fully substituted cyclotriphosphazene derivatives. [, ]. This area of research is relevant for developing novel materials with potentially valuable properties.
Q12: What are the potential benefits of incorporating N-(1-Naphthyl)ethylenediamine into cyclotriphosphazene structures?
A12: Incorporating NED into cyclotriphosphazene structures can lead to compounds with potentially enhanced properties compared to the parent cyclotriphosphazene. These enhanced properties might include:
Q13: What is known about the potential biological activity of N-(1-Naphthyl)ethylenediamine and its derivatives?
A14: Some studies have investigated the antimicrobial activities of NED derivatives, particularly those synthesized by incorporating NED into cyclotriphosphazene structures. These studies have shown that certain derivatives exhibit significant antimicrobial activity against various human pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. [, ].
Q14: Are there any safety concerns associated with handling N-(1-Naphthyl)ethylenediamine dihydrochloride?
A17: While specific safety data for NED dihydrochloride might be limited, it's always recommended to handle chemicals with caution. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety information, including appropriate handling procedures, personal protective equipment, and first aid measures. [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Naphthalenecarboxamide, N,N'-(2-chloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B1194092.png)

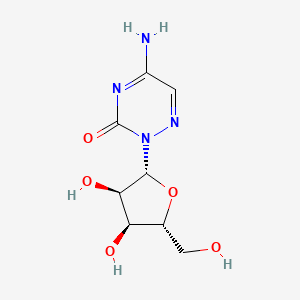
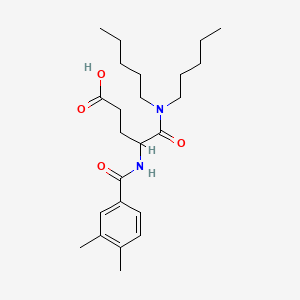
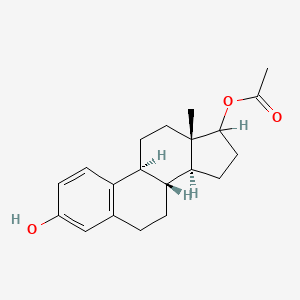


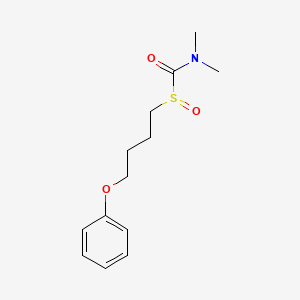

![1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B1194108.png)
